alpha-Propylaminopentiophenone

Description

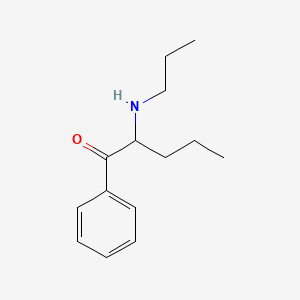

Structure

2D Structure

3D Structure

Properties

CAS No. |

747345-91-1 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32 |

IUPAC Name |

1-phenyl-2-(propylamino)pentan-1-one |

InChI |

InChI=1S/C14H21NO/c1-3-8-13(15-11-4-2)14(16)12-9-6-5-7-10-12/h5-7,9-10,13,15H,3-4,8,11H2,1-2H3 |

InChI Key |

XRDFYYCTRQFMQB-UHFFFAOYSA-N |

SMILES |

CCCC(C(=O)C1=CC=CC=C1)NCCC |

Canonical SMILES |

CCCC(C(=O)C1=CC=CC=C1)NCCC |

sequence |

X |

Origin of Product |

United States |

Synthetic Strategies and Chemical Characterization of α Propylaminopentiophenone

Established Synthetic Pathways for Substituted Cathinones

The synthesis of substituted cathinones, including α-propylaminopentiophenone, typically involves multi-step chemical reactions. These pathways are designed to construct the core cathinone (B1664624) structure and introduce the desired substituents at specific positions.

Precursor Compounds and Reaction Mechanisms

A common synthetic route to produce substituted cathinones starts with a propiophenone (B1677668) derivative. For instance, the synthesis of α-pyrrolidinopentiophenone (α-PVP), a structurally related compound, begins with valeronitrile, which is treated with phenylmagnesium bromide and then subjected to an acidic workup to yield the corresponding ketone. researchgate.net This ketone is then brominated to form an α-bromo ketone intermediate. This intermediate subsequently reacts with a suitable amine, in the case of α-PVP, pyrrolidine (B122466), to produce the final product. researchgate.net A similar pathway can be envisioned for α-propylaminopentiophenone, where propylamine (B44156) would be used in the final step instead of pyrrolidine.

Another established method for synthesizing certain cathinone derivatives is the oxidation of corresponding precursor compounds like ephedrine (B3423809) or pseudoephedrine using potassium permanganate (B83412) in a dilute sulfuric acid solution. europa.eu For ring-substituted N-methylcathinone derivatives, a common approach involves reacting a suitably substituted bromopropiophenone with methylamine. europa.eu

The general chemical structure of substituted cathinones allows for modifications at four primary locations: the aromatic ring (R1), the alpha-carbon (R2), and the nitrogen atom (R3 and R4). wikipedia.org This versatility in substitution patterns gives rise to a large number of possible derivatives. mdpi.com

Table 1: Key Precursor Compounds and Reagents in Substituted Cathinone Synthesis

| Precursor/Reagent | Role in Synthesis |

| Propiophenone Derivatives | Starting material for building the core structure |

| Phenylmagnesium Bromide | Grignard reagent used to introduce the phenyl group |

| Bromine | Used for alpha-bromination of the ketone intermediate |

| Propylamine | Amine source to form the final α-propylaminopentiophenone |

| Potassium Permanganate | Oxidizing agent for specific syntheses from ephedrine-like precursors |

Stereoselective Synthesis Approaches for Enantiomeric Forms

Many substituted cathinones, like other phenethylamines, possess a chiral center at the alpha-carbon, meaning they can exist as two different stereoisomers (enantiomers). europa.eunih.gov These enantiomers, often designated as (S) and (R) forms, can exhibit different biological activities. For example, in the case of the related compound 3,4-methylenedioxypyrovalerone (MDPV), the (S)-enantiomer is significantly more potent than the (R)-enantiomer. nih.gov

Stereoselective synthesis aims to produce a specific enantiomer preferentially. This can be achieved by using chiral starting materials. For instance, the stereoselective synthesis of MDPV enantiomers has been reported using (S)- and (R)-norvaline as the starting materials. nih.gov Similarly, starting a synthesis with specific enantiomers of precursors like ephedrine or pseudoephedrine can lead to a stereoselective synthesis of the corresponding cathinone derivative. europa.eu It is important to note that many illicitly produced substituted cathinones are likely racemic mixtures, containing equal amounts of both enantiomers. europa.eu

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation

The unambiguous identification and characterization of α-propylaminopentiophenone and other substituted cathinones rely on a combination of advanced analytical techniques. ojp.gov These methods provide detailed information about the molecular structure, functional groups, and molecular formula of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. mdpi.com Both ¹H and ¹³C NMR spectroscopy are employed to characterize substituted cathinones. nih.govdrugsandalcohol.ienih.gov

In the ¹H NMR spectrum, the chemical shifts (δ), the splitting patterns of the signals (multiplicity), and the coupling constants (J) provide detailed information about the arrangement of hydrogen atoms within the molecule. mdpi.com For instance, the signals corresponding to the aromatic protons on the phenyl ring, the protons on the alkyl side chain, and the protons on the propylamino group can be assigned to confirm the structure of α-propylaminopentiophenone. mdpi.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and its chemical shift is indicative of its chemical environment. mdpi.comnih.gov Two-dimensional NMR techniques, such as ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC, are often used to establish the connectivity between different atoms in the molecule, further confirming the structural assignment. mdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. nih.govdrugsandalcohol.ie The infrared spectrum of a substituted cathinone will show characteristic absorption bands corresponding to the vibrations of its functional groups. mdpi.com

A prominent and characteristic absorption band for all cathinone derivatives is the carbonyl (C=O) group stretch, which typically appears in the region of 1700–1674 cm⁻¹. mdpi.com Other significant bands include those for aryl C-H stretching (around 3063–3024 cm⁻¹) and alkyl C-H stretching (around 2952–2711 cm⁻¹). mdpi.com The specific pattern of absorption bands in the "fingerprint region" (below 1500 cm⁻¹) can also help to differentiate between closely related isomers. mdpi.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a highly sensitive and accurate technique used to determine the elemental composition of a molecule. scispace.com HRMS provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the exact molecular formula. scispace.com

For α-propylaminopentiophenone (C₁₄H₂₁NO), HRMS would confirm this molecular formula with a high degree of accuracy. scispace.com In addition to the molecular ion, mass spectrometry also produces a fragmentation pattern. The analysis of these fragment ions provides valuable structural information. For α-propylaminopentiophenone, a characteristic fragmentation would involve the loss of a water molecule from the protonated molecular ion [M+H-H₂O]⁺, a common fragmentation pathway for cathinones. nih.gov The base peak in the EI-MS spectrum is often observed at m/z 114.11, with other significant fragment ions appearing at m/z 105.03, 77.12, and 58.07. nih.gov This detailed fragmentation pattern serves as a chemical fingerprint for the compound. nih.gov

Table 2: Spectroscopic and Chromatographic Data for α-Propylaminopentiophenone

| Analytical Technique | Observed Data/Characteristic Features | Reference |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula: C₁₄H₂₁NO | scispace.com |

| Protonated Molecular Ion [M+H]⁺: m/z 220.17 | nih.gov | |

| Characteristic Fragment [M+H-H₂O]⁺: m/z 202.11 | nih.gov | |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Base Peak: m/z 114.11 | nih.gov |

| Other Fragment Ions: m/z 105.03, 77.12, 58.07 | nih.gov | |

| Fourier Transform Infrared (FT-IR) Spectroscopy | Carbonyl (C=O) Stretch: ~1700–1674 cm⁻¹ | mdpi.com |

| Aryl C-H Stretch: ~3063–3024 cm⁻¹ | mdpi.com | |

| Alkyl C-H Stretch: ~2952–2711 cm⁻¹ | mdpi.com |

Analytical Methodologies for Detection and Quantification of α Propylaminopentiophenone

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone of analytical chemistry, providing the necessary separation power to isolate specific compounds from complex mixtures. encyclopedia.pubresearchgate.net For α-propylaminopentiophenone, both gas and liquid chromatography, often coupled with mass spectrometry, are the preferred methods for achieving high selectivity and sensitivity. encyclopedia.pubbg.ac.rs

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique in forensic toxicology for the identification of synthetic cathinones like α-propylaminopentiophenone. researchgate.netnih.govscienceopen.com This method combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. In forensic casework, GC-MS is often employed for the analysis of seized powders and biological specimens. researchgate.netnih.govresearchgate.net

One of the challenges in GC-MS analysis of some cathinones is their thermal lability, which can lead to degradation in the injector port. However, derivatization can be employed to improve the thermal stability and chromatographic behavior of these compounds. researchgate.net A study on the analysis of a related compound, α-pyrrolidinovalerophenone (α-PVP), highlighted the importance of proper derivatization to enhance sensitivity for GC-MS analysis. researchgate.net

In a fatal poisoning case involving α-propylaminopentiophenone, GC-MS was used in conjunction with liquid chromatography-mass spectrometry to analyze a powder material found with the victim. nih.govnih.gov The GC-MS analysis confirmed the presence of α-propylaminopentiophenone in the powder. nih.govnih.gov

Table 1: GC-MS Parameters for the Analysis of α-Propylaminopentiophenone in a Powder Sample

| Parameter | Value |

| Gas Chromatograph | Agilent Technologies 7890A |

| Mass Spectrometer | Agilent Technologies 5975C |

| Column | HP-5MS (30 m × 0.25 mm, 0.25 μm) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, ramp to 300 °C at 20 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

This table is based on data from a study on a fatal poisoning case involving α-propylaminopentiophenone. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the trace analysis of α-propylaminopentiophenone in biological matrices. nih.govnih.govrug.nl This technique is particularly advantageous for analyzing compounds that are not amenable to GC-MS due to thermal instability or low volatility. scienceopen.comnih.gov High-resolution mass spectrometry (LC-HRMS) and quadrupole time-of-flight mass spectrometry (LC-QTOF MS) offer even greater specificity and the ability to identify unknown metabolites.

In a reported fatal poisoning case, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) was the primary method used to analyze postmortem specimens, including blood, eyeball fluid, liver, kidney, and brain. nih.gov The analysis was performed in the selected reaction monitoring (SRM) mode to enhance selectivity and sensitivity. nih.gov

Table 2: LC-MS/MS Parameters for the Quantification of α-Propylaminopentiophenone in Biological Samples

| Parameter | Value |

| Liquid Chromatograph | Agilent 1290 Infinity |

| Mass Spectrometer | Agilent 6460 Triple Quadrupole |

| Column | Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 μm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transitions (SRM) | m/z 220.1 → 202.1 and m/z 192.1 → 174.1 |

This table is based on data from a study on a fatal poisoning case involving α-propylaminopentiophenone. nih.gov

α-Propylaminopentiophenone is a chiral compound, meaning it exists as two enantiomers (mirror images) which may have different pharmacological and toxicological properties. mdpi.com Therefore, the ability to separate and quantify the individual enantiomers is of significant interest. Enantioseparation can be achieved using chiral chromatography, either with a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC), or by using chiral additives in the mobile phase or background electrolyte in capillary electrophoresis (CE). scispace.com

While specific studies on the enantioseparation of α-propylaminopentiophenone are not widely available in the provided search results, the general principles of chiral separation of synthetic cathinones are well-established. mdpi.com For other cathinone (B1664624) derivatives, successful enantioseparations have been achieved using polysaccharide-based and cyclodextrin-based chiral stationary phases in HPLC. scispace.com

Sample Preparation and Matrix Effects in Biological and Non-Biological Specimens

Effective sample preparation is a critical step in the analytical workflow for α-propylaminopentiophenone, as it serves to isolate the analyte from interfering substances present in the sample matrix and to concentrate it to a level suitable for detection. ijisrt.comorganomation.comepa.gov The choice of sample preparation technique depends on the nature of the sample (e.g., blood, urine, powder) and the analytical method to be used. ijisrt.com

Liquid-liquid extraction (LLE) is a commonly employed technique for the extraction of α-propylaminopentiophenone and other synthetic cathinones from biological fluids. researchgate.net In this procedure, the sample is mixed with an immiscible organic solvent, and the analyte partitions into the organic phase based on its solubility. The pH of the aqueous phase is often adjusted to optimize the extraction efficiency of the target compound. researchgate.net

In the analysis of postmortem specimens for α-propylaminopentiophenone, a liquid-liquid extraction was performed using acetonitrile after alkalinizing the samples with ammonia. nih.gov This procedure effectively isolated the analyte from the biological matrix prior to LC-MS/MS analysis. nih.gov

Other advanced extraction techniques such as solid-phase extraction (SPE) can also be utilized for the cleanup and concentration of synthetic cathinones from complex matrices. researchgate.net

Method validation is essential to ensure that an analytical method is reliable, accurate, and fit for its intended purpose. scispace.comunodc.orgpa.edu.tr Key validation parameters include selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scispace.compa.edu.trresearchgate.net

In a study quantifying α-propylaminopentiophenone in postmortem samples, the researchers evaluated the intraday and interday repeatability of the method. nih.gov The relative standard deviations (RSD) for intraday and interday repeatability ranged from 6.4% to 22%, with the exception of the interday brain measurement. nih.gov

Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are also an important consideration. pa.edu.tr These effects were assessed in the aforementioned study by comparing the response of the analyte in the presence and absence of the matrix. nih.gov

Table 3: Intraday and Interday Repeatability for the Quantification of α-Propylaminopentiophenone in Postmortem Specimens

| Matrix | Intraday RSD (%) | Interday RSD (%) |

| Blood | 11 | 15 |

| Eyeball Fluid | 6.4 | 12 |

| Liver | 13 | 22 |

| Kidney | 10 | 18 |

| Brain | 11 | 40 |

This table is based on data from a study on a fatal poisoning case involving α-propylaminopentiophenone. nih.gov

Development and Utilization of Reference Standards and Spectral Databases for α-Propylaminopentiophenone

The accurate identification and quantification of α-Propylaminopentiophenone in forensic and clinical settings are fundamentally reliant on the availability of high-quality reference standards and comprehensive spectral databases. These tools provide the benchmark against which analytical findings are compared, ensuring the reliability and legal defensibility of laboratory results.

The development of reference materials for novel psychoactive substances (NPS) like α-Propylaminopentiophenone is a critical first step for any analytical method. Commercial suppliers, such as Cayman Chemical, provide analytical reference standards of α-Propylaminopentiophenone, often as a hydrochloride salt, intended specifically for research and forensic applications. caymanchem.com These standards are characterized by their purity, typically ≥98%, and are supplied with technical information such as CAS number, molecular formula, and formula weight. caymanchem.com

For quantitative analysis, the highest quality standards, known as Certified Reference Materials (CRMs), are essential. CRMs are produced under rigorous quality systems, such as ISO/IEC 17025 and ISO 17034, which govern the manufacturing process and ensure the material's certified properties, including concentration and its associated uncertainty. gcms.czcaymanchem.com Each CRM is accompanied by a comprehensive Certificate of Analysis that details all analytical data on its characterization, stability, homogeneity, and traceability, which are critical for regulatory compliance. gcms.cz

In quantitative methods, such as those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are frequently employed to improve accuracy and precision. nih.govoup.com For the analysis of related compounds like α-pyrrolidinovalerophenone (α-PVP), a deuterated variant (e.g., alpha-PVP-d8) is used as an internal standard to correct for variations in sample extraction and instrument response. nih.govoup.comnih.gov The development of such internal standards is a key part of creating a robust quantitative analytical method.

| Property | Value | Source |

| Formal Name | 1-phenyl-2-(propylamino)-1-pentanone, monohydrochloride | caymanchem.com |

| CAS Number | 18268-15-0 | caymanchem.com |

| Molecular Formula | C₁₄H₂₁NO • HCl | caymanchem.com |

| Formula Weight | 255.8 g/mol | caymanchem.com |

| Purity | ≥98% | caymanchem.com |

| Formulation | A crystalline solid | caymanchem.com |

| λmax | 249 nm | caymanchem.com |

Spectral databases are equally crucial for the identification of unknown substances. Mass spectrometry (MS) is a primary technique in this field, and its effectiveness depends on comparing the mass spectrum of an unknown compound to a library of spectra from known, verified reference standards. bioengineer.org Forensic organizations and chemical suppliers curate extensive spectral libraries to aid in this process. The Cayman Spectral Library, for example, is a free, searchable GC-MS database containing data for over 2,000 forensic drug standards, which is regularly updated to include new NPS. caymanchem.com Such resources are invaluable for forensic laboratories screening for a wide array of compounds. caymanchem.com

The data within these libraries include detailed information from various analytical techniques. For mass spectrometry, this includes the fragmentation patterns of molecules. For instance, in LC-MS/MS analysis of the related compound α-PVP, specific precursor-to-product ion transitions are monitored for both identification and quantification. nih.gov The U.S. Drug Enforcement Administration (DEA) also contributes to the public knowledge base by publishing detailed analytical data for compounds like α-PVP, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy results, which are essential for building robust spectral databases. dea.gov

NMR spectroscopy provides detailed information about a molecule's chemical structure. cas.org Databases that include curated experimental NMR spectra, such as those available through the CAS SciFinder platform, allow researchers to compare the spectra of a questioned substance against a validated reference, confirming its identity by examining chemical shifts, signal multiplicity, and proton symmetry. cas.org The combination of chromatographic behavior and spectral data from reference materials provides the highest level of confidence in the identification of α-Propylaminopentiophenone.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Analytical Method | Source |

| alpha-PVP | 232 | 91 | LC-MS/MS | nih.govnih.gov |

| alpha-PVP-d8 (Internal Standard) | 240 | 91 | LC-MS/MS | nih.govnih.gov |

Pharmacology and Mechanism of Action Research of α Propylaminopentiophenone

Structure-Activity Relationship (SAR) Studies for Substituted Cathinones

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its pharmacological effects. acs.org For substituted cathinones, modifications to the alpha-carbon chain and the N-alkyl group have profound impacts on their potency and selectivity at monoamine transporters. acs.orgnih.govfrontiersin.org

Within the α-pyrrolidinophenone series of cathinones, the length of the alkyl chain at the alpha-carbon position is a key determinant of pharmacological activity. nih.gov Research has consistently shown that increasing the length of this carbon chain systematically increases the binding affinity (Ki) and inhibitory potency (IC50) at both the human dopamine (B1211576) transporter (hDAT) and the human norepinephrine (B1679862) transporter (hNET). nih.govnih.govresearchgate.net

This trend is evident when comparing compounds in the series: affinity and potency increase as the chain is extended from a methyl (α-PPP) to a propyl (α-PVP) and a butyl (α-PHP) group. nih.gov This enhancement of potency with a longer α-carbon chain is a well-established principle for this class of compounds. researchgate.net Conversely, these compounds generally maintain a very low affinity and potency at the human serotonin (B10506) transporter (hSERT), regardless of the alpha-carbon chain length. nih.govnih.gov

| Compound | Alpha-Carbon Chain | hDAT Ki (μM) | hNET Ki (μM) | hSERT Ki (μM) |

|---|---|---|---|---|

| α-PPP | Propyl (3 carbons) | 1.29 | 1.69 | 161.4 |

| α-PBP | Butyl (4 carbons) | 0.145 | 0.147 | 119.5 |

| α-PVP | Pentyl (5 carbons) | 0.0222 | 0.0415 | >10 |

| α-PHP | Hexyl (6 carbons) | 0.016 | 0.093 | 33 |

Data from Eshleman et al. (2013), illustrating the relationship between α-carbon chain length and transporter affinity in α-pyrrolidinophenones. nih.gov

Modifications to the N-alkyl group, the alkyl substituent on the nitrogen atom of the cathinone (B1664624) backbone, also significantly influence pharmacological properties. nih.gov The size and structure of this group can alter both potency and selectivity for the different monoamine transporters. nih.govresearchgate.net

For example, early studies on methcathinone (B1676376) showed that increasing the bulk of the N-methyl group to an ethyl, n-propyl, or isopropyl group generally results in a reduction in stimulant potency, although the stimulant character is retained. nih.gov However, more recent research on other cathinone series has shown that N-alkylation can sometimes enhance potency. One study found that N-ethyl substituted cathinones displayed a two- to four-fold increase in potency for inhibiting dopamine uptake compared to their N-methyl counterparts. frontiersin.org This suggests that the effect of N-alkylation can be dependent on the specific cathinone scaffold. frontiersin.org The N-propyl group present in α-Propylaminopentiophenone is a less common substitution compared to the pyrrolidine (B122466) ring found in the highly potent α-PVP, but SAR principles indicate it plays a crucial role in defining the compound's specific interaction with monoamine transporters. nih.gov

Effects of Aromatic Ring Substitutions on Potency and Efficacy

Modifications to the aromatic (phenyl) ring of cathinone derivatives play a significant role in modulating their pharmacological activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). While research on α-Propylaminopentiophenone (also known as N-Propylpentedrone) specifically is limited, the broader class of substituted cathinones provides insight into these structure-activity relationships.

Generally, α-pyrrolidinophenone cathinones, a class to which α-Propylaminopentiophenone is structurally related, demonstrate a high potency and selectivity for the dopamine transporter over the serotonin transporter. For instance, α-Propylaminopentiophenone itself has been identified as having high selectivity for the human dopamine transporter (hDAT). researchgate.net Studies on various substituted cathinones show that adding substituents to the phenyl ring can alter this profile. For example, introducing a chlorine atom at the 4-position (4-Cl-ethcathinone) or a 3,4-methylenedioxy group (as in 3,4-methylenedioxy-N-propylcathinone) can increase selectivity for the serotonin transporter. researchgate.netnih.gov

Enantioselective Pharmacology of α-Propylaminopentiophenone and Related Cathinones

Like many synthetic cathinones, α-Propylaminopentiophenone possesses a chiral center at the alpha-carbon, meaning it exists as two stereoisomers, or enantiomers (R- and S-forms). The spatial arrangement of these enantiomers leads to significant differences in their pharmacological activity. Research on the closely related compound α-pyrrolidinovalerophenone (α-PVP) provides a clear model for understanding this enantioselectivity.

Differential Interactions of Stereoisomers with Biogenic Amine Transporters

The stereoisomers of synthetic cathinones often exhibit distinct binding affinities and potencies at DAT, NET, and SERT. In the case of α-PVP, the S-enantiomer is substantially more potent than the R-enantiomer as an inhibitor of dopamine and norepinephrine uptake. nih.gov

Studies using rat brain synaptosomes have quantified these differences. S-α-PVP is approximately two times more potent than the racemic mixture and about 20-40 times more potent than R-α-PVP at NET and DAT, respectively. nih.gov Both racemic α-PVP and the S-enantiomer show similar high potency at DAT and NET, with minimal activity at SERT. The weaker R-isomer has a potency at DAT and NET that is closer to that of cocaine. nih.gov This demonstrates that the specific three-dimensional shape of the S-enantiomer allows for a more favorable interaction with the binding sites on the dopamine and norepinephrine transporters.

The following table summarizes the inhibitory potency (IC₅₀ in nM) of α-PVP enantiomers at the three major biogenic amine transporters.

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

|---|---|---|---|

| (S)-α-PVP | 12.8 | 39.1 | >10,000 |

| (R)-α-PVP | 511 | 750 | >10,000 |

| (±)-α-PVP (Racemic) | 27.5 | 81.4 | >10,000 |

Comparative Pharmacological Profiles of Enantiomeric Forms

The differences in transporter interactions translate directly to distinct in vivo pharmacological profiles for the enantiomers. The higher potency of S-α-PVP at DAT is strongly correlated with greater psychomotor stimulant effects. researchgate.net Animal studies show that S-α-PVP is the more potent enantiomer in producing stimulant-like behaviors, such as increased locomotor activity. nih.gov

The enantiomers of α-PVP mimic the effects observed with the enantiomers of another related cathinone, MDPV, where the S-enantiomer is also significantly more potent (50-100 times) than the R-enantiomer. nih.gov The potent dopamine uptake inhibition by the S-enantiomer leads to increased extracellular dopamine concentrations in key brain regions like the nucleus accumbens, which is believed to mediate its powerful stimulant effects. nih.gov Research has also highlighted that the slow binding kinetics of both α-PVP enantiomers at the dopamine transporter, characterized by slow dissociation rates, may contribute to their long-lasting psychostimulant effects compared to a classical DAT inhibitor like cocaine. researchgate.netresearchgate.net

Metabolism and Biotransformation Pathways of α Propylaminopentiophenone

Identification of Primary and Secondary Metabolites

The metabolism of α-propylaminopentiophenone, a substituted cathinone (B1664624), is expected to follow pathways similar to other compounds in its class, such as α-PVP and related molecules. Biotransformation typically results in a range of primary and secondary metabolites. Primary metabolites are formed through initial reactions like oxidation and reduction, while secondary metabolites arise from further conjugation reactions (Phase II metabolism).

For α-propylaminopentiophenone, the metabolic process would likely generate metabolites through several key transformations:

β-Keto Reduction: The ketone group is reduced to a secondary alcohol, forming the corresponding propylaminopentanol derivative. This is a common pathway for cathinones.

Hydroxylation: Hydroxyl groups (-OH) can be added to various positions on the molecule, including the phenyl ring and the alkyl chain.

N-dealkylation: The propyl group attached to the nitrogen atom can be removed, leading to a primary amine metabolite.

Combination Pathways: Metabolites can undergo multiple transformations. For instance, a metabolite might be both hydroxylated and have its keto group reduced.

Following these initial Phase I transformations, the resulting metabolites can be further conjugated with molecules like glucuronic acid or sulfate (B86663) to form more polar, readily excretable Phase II metabolites. researchgate.net

Table 1: Predicted Metabolites of α-Propylaminopentiophenone

| Metabolite Type | Transformation Pathway | Resulting Structure |

| Primary | β-Keto Reduction | 1-phenyl-2-(propylamino)pentan-1-ol |

| Primary | Phenyl Ring Hydroxylation | Hydroxy-1-phenyl-2-(propylamino)-1-pentanone |

| Primary | Alkyl Chain Hydroxylation | 1-phenyl-2-(propylamino)-hydroxy-1-pentanone |

| Primary | N-dealkylation | 2-amino-1-phenyl-1-pentanone |

| Secondary | Combination | Hydroxy-1-phenyl-2-(propylamino)pentan-1-ol |

| Phase II | Glucuronidation | Glucuronide conjugate of a primary metabolite |

Elucidation of Metabolic Enzymes and Biotransformation Pathways (e.g., β-keto reduction, hydroxylation, N-dealkylation)

The biotransformation of drugs and other xenobiotics is primarily carried out by a superfamily of enzymes known as Cytochrome P450 (CYP). nih.govresearchgate.net These enzymes are responsible for catalyzing a wide range of oxidative reactions. researchgate.net For substituted cathinones, specific CYP isoforms, including CYP3A4, CYP2D6, and CYP2C9, are major contributors to their metabolism. nih.govsimulations-plus.com Other enzymes, such as aldehyde oxidase (AOX), may also play a role. nih.govmdpi.com

The principal metabolic pathways for α-propylaminopentiophenone are elucidated below:

β-keto reduction: This reaction converts the ketone functional group to a hydroxyl group. While CYPs can be involved, this transformation is often catalyzed by carbonyl reductase enzymes. This process can lead to active metabolites with altered pharmacological profiles. nih.gov

Hydroxylation: This is a hallmark of CYP-mediated metabolism. nih.gov For α-propylaminopentiophenone, hydroxylation can occur at several sites. Phenyl ring hydroxylation is a common pathway, as is hydroxylation of the pentyl side chain. The specific site of hydroxylation is influenced by the particular CYP enzyme involved. nih.gov

N-dealkylation: This process involves the cleavage of the C-N bond, removing the propyl group from the nitrogen atom. This oxidative reaction is also typically catalyzed by CYP enzymes and results in the formation of a primary amine and propionaldehyde. researchgate.net

These Phase I reactions introduce or expose functional groups on the parent molecule, which can then serve as sites for Phase II conjugation reactions, further enhancing water solubility and facilitating excretion. youtube.com

Table 2: Key Enzymes and Metabolic Reactions

| Enzyme Family | Specific Isoforms (Examples) | Metabolic Reaction Catalyzed |

| Cytochrome P450 (CYP) | CYP3A4, CYP2D6, CYP2C9 | Hydroxylation, N-dealkylation |

| Carbonyl Reductases | Not specified | β-keto reduction |

| Aldehyde Oxidase (AOX) | hAOX | Oxidation |

In Vitro Metabolism Models (e.g., Hepatic Microsomes, Hepatocytes, Human Cell Lines)

To study the metabolic fate of compounds like α-propylaminopentiophenone without administering them to living organisms, various in vitro models are employed. These systems are crucial in early drug discovery and toxicology for identifying metabolites and understanding metabolic pathways. nih.gov

Hepatic Microsomes: Human liver microsomes (HLMs) are vesicles formed from the endoplasmic reticulum of liver cells. nih.gov They are a rich source of CYP enzymes and are widely used to study Phase I metabolism. nih.gov HLMs are a cost-effective and high-throughput model for determining metabolic stability and identifying the products of CYP-catalyzed reactions. nih.gov

Hepatocytes: Primary human hepatocytes are considered the "gold standard" for in vitro metabolism studies. nih.gov These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes. nih.govnih.gov They provide a more comprehensive picture of metabolism, including the formation of conjugates, and can offer insights into cellular transport and toxicity. nih.gov

Human Cell Lines: Immortalized cell lines, such as HepaRG cells, offer a renewable and more consistent alternative to primary hepatocytes. researchgate.netnih.gov These cells can be differentiated to exhibit hepatocyte-like characteristics, including the expression of key metabolic enzymes, making them suitable for studying biotransformation. nih.gov

Table 3: Comparison of In Vitro Metabolism Models

| Model | Description | Advantages | Limitations |

| Hepatic Microsomes | Vesicles of endoplasmic reticulum from hepatocytes. nih.gov | High concentration of CYP enzymes, cost-effective, high-throughput. nih.gov | Lacks Phase II enzymes, no cellular context (e.g., transport). |

| Hepatocytes | Intact, primary liver cells. nih.gov | "Gold standard," contains both Phase I and II enzymes, provides cellular context. nih.govnih.gov | Limited availability, donor-to-donor variability, short lifespan in culture. nih.gov |

| Human Cell Lines (e.g., HepaRG) | Immortalized, proliferative cells. nih.gov | Readily available, less variability, can be used for long-term studies. researchgate.net | May not fully replicate the metabolic capacity of primary hepatocytes. |

In Silico Predictions of Metabolic Fates and Prodrug Potential

Computational, or in silico, models are increasingly used to predict the metabolic fate of new chemical entities. These tools use algorithms based on known metabolic reactions and enzyme substrate specificities to forecast likely metabolites and sites of metabolism on a molecule. nih.govsimulations-plus.com

Software platforms like MetaSite, ADMET Predictor, and others analyze the 2D or 3D structure of a compound like α-propylaminopentiophenone to identify atoms that are most susceptible to enzymatic attack by CYPs and other enzymes. nih.govsimulations-plus.com These predictions can guide the design of in vitro experiments and help in the early identification of potentially reactive or active metabolites. researchgate.netnih.gov While these predictions are valuable, they are not always perfectly accurate and must be confirmed by experimental data from in vitro or in vivo studies. researchgate.net

The concept of a prodrug involves designing a molecule that is inactive until it is metabolically transformed into the active pharmacological agent. youtube.com The metabolic pathways of α-propylaminopentiophenone, particularly β-keto reduction, could theoretically be exploited for prodrug design. For example, if the reduced alcohol metabolite possesses greater desired activity, the parent ketone (α-propylaminopentiophenone) could be considered a prodrug. Understanding the enzymes responsible for this conversion is crucial for predicting the efficiency of such an activation in target tissues. simulations-plus.comnih.gov

Preclinical Behavioral and Neurochemical Research with α Propylaminopentiophenone

Investigations into Locomotor Activity Modulation in Animal Models

Preclinical studies consistently demonstrate that α-PPP modulates locomotor activity in animal models, a hallmark of psychostimulant compounds. Research in female rats has shown that α-PPP increases spontaneous locomotor activity for several hours following administration. This effect is dose-dependent, with moderate doses leading to a sustained increase in activity that gradually declines over time.

In comparative studies using an open-field assay in Swiss-Webster mice, α-PPP was found to produce an inverted-U shaped dose-effect curve for locomotor activity. nih.gov This pattern, characterized by increasing activity at lower to moderate doses and a subsequent decrease at higher doses, is a common feature of many psychostimulant drugs. The maximal stimulant effects of α-PPP were observed to be similar to other synthetic cathinones like α-pyrrolidinohexiophenone (α-PHP) and the classic psychostimulant cocaine. nih.govnih.gov However, the potency of α-PPP in inducing these effects was found to be lower than some other synthetic cathinones, such as 3,4-methylenedioxybutiophenone (MDPBP), but comparable to α-PHP. nih.gov

Neurochemical Alterations in Specific Brain Regions

The psychostimulant effects of α-PPP are underpinned by its interaction with monoamine neurotransmitter systems in key brain regions associated with reward and movement, including the striatum, nucleus accumbens, and hypothalamus.

Dopamine (B1211576) Level Dysregulation and Turnover

In vitro studies using human embryonic kidney (HEK293) cells have shown that α-PPP and its derivatives are inhibitors of the human dopamine transporter (hDAT). meduniwien.ac.atnih.govresearchgate.net This inhibition blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine concentrations. The potency of α-PPP at hDAT is reported to be in the low micromolar range. meduniwien.ac.atnih.govresearchgate.net While direct measurements of dopamine turnover specifically for α-PPP in brain regions like the striatum and nucleus accumbens are not extensively detailed in the available literature, research on the closely related compound α-pyrrolidinovalerophenone (α-PVP) indicates that long-access self-administration increases the levels of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in the striatum. nih.gov This suggests an enhanced turnover of dopamine. Given the similar mechanism of action as dopamine reuptake inhibitors, it is plausible that α-PPP would induce comparable changes in dopamine turnover.

Serotonin (B10506) Level Modulation

Pharmacological investigations have revealed that α-PPP and its analogs exhibit no significant pharmacological activity at the human serotonin transporter (hSERT). meduniwien.ac.atnih.govresearchgate.net This indicates that, unlike some other psychostimulants, α-PPP does not directly interfere with the reuptake of serotonin. In line with this, a study on the closely related compound α-PVP found that its self-administration did not alter serotonin (5-HT) levels in several brain regions, although it did increase levels of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) in all brain regions examined after long-access self-administration. nih.gov This suggests that while α-PPP may not be a direct serotonin reuptake inhibitor, it could indirectly influence serotonergic systems, potentially through downstream effects of its primary actions on dopamine and norepinephrine (B1679862).

Norepinephrine System Interactions

Research has identified the norepinephrine system as a key target for α-PPP. In vitro assays have demonstrated that α-PPP and its derivatives are not only inhibitors of the human norepinephrine transporter (hNET) but also act as partial releasing agents of norepinephrine. meduniwien.ac.atnih.govresearchgate.net This dual action of blocking reuptake and promoting release leads to a significant increase in extracellular norepinephrine levels. The potency of α-PPP for these actions is in the low micromolar range. meduniwien.ac.atnih.govresearchgate.net This robust interaction with the norepinephrine system likely contributes significantly to the stimulant effects of the compound.

Receptor-Mediated Behavioral Phenotypes in Preclinical Models (e.g., D1-dopamine receptors)

The behavioral effects of psychostimulants like α-PPP are largely mediated through their actions on dopamine receptors. While direct studies on α-PPP's interaction with D1-dopamine receptors are limited, research on a closely related thiophene (B33073) analog, α-pyrrolidinobutiothiophenone (α-PBT), provides strong evidence for the involvement of this receptor subtype. Pretreatment with a D1 receptor antagonist, SCH23390, was found to significantly attenuate the hyperlocomotor activity induced by α-PBT. nih.gov Given the structural and mechanistic similarities between α-PPP and α-PBT as dopamine reuptake inhibitors, it is highly probable that the locomotor stimulant effects of α-PPP are also mediated, at least in part, by the activation of D1-dopamine receptors. The increased synaptic dopamine resulting from DAT inhibition by α-PPP would lead to enhanced stimulation of postsynaptic D1 receptors, contributing to the observed increase in motor activity.

Comparative Studies with Reference Psychostimulants in Animal Models

Comparative studies are essential for contextualizing the behavioral and neurochemical profile of novel psychoactive substances. In drug discrimination studies in rats, α-PPP fully substituted for the discriminative stimulus effects of both cocaine and methamphetamine, indicating that it produces similar subjective effects to these well-known psychostimulants. nih.gov

In terms of locomotor stimulation, the maximal effects of α-PPP were found to be comparable to those of cocaine and methamphetamine. nih.gov However, potency can differ. One study found the relative potency for inducing locomotor activity to be MDPBP > α-PPP = α-PHP > ethylone (B12757671) > α-PVT. nih.gov Another study in female rats found that α-PPP was an effective stimulant, comparable to a 0.5 mg/kg dose of methamphetamine in its ability to increase spontaneous locomotor behavior.

Forensic and Toxicological Analytical Research of α Propylaminopentiophenone

Post-Mortem Specimen Analysis for Compound Detection and Quantification

The detection and quantification of novel psychoactive substances (NPS) in post-mortem specimens are crucial for determining the cause of death and understanding the toxicology of these emerging compounds. In the case of α-Propylaminopentiophenone, a synthetic cathinone (B1664624), forensic toxicological analysis has been instrumental in identifying its presence in fatal intoxication cases.

Concentrations in Various Biological Matrices (e.g., Blood, Brain Tissue, Liver, Kidney, Eyeball Fluid)

Post-mortem analysis in a fatal poisoning case has revealed the distribution of α-Propylaminopentiophenone in various biological matrices. High concentrations of the compound were detected in the blood, eyeball fluid, liver, kidney, and brain of the deceased. nih.gov The liver exhibited the highest concentration, while the brain had the lowest. nih.gov This distribution provides insight into how the substance is processed and stored in the body.

The standard addition method was employed for the quantification of α-Propylaminopentiophenone in the autopsy specimens. nih.gov This method is particularly useful in forensic toxicology as it can overcome matrix effects and does not require blank human specimens, which are often difficult to obtain for ethical reasons. nih.gov High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) was utilized for the analysis of the biological samples. nih.gov

The following table details the concentrations of α-Propylaminopentiophenone found in various biological matrices from a post-mortem investigation.

| Biological Matrix | Concentration (µg/g) |

|---|---|

| Blood | 4.5 - 4.8 |

| Eyeball Fluid | 2.8 - 3.1 |

| Liver | 5.9 - 6.0 |

| Kidney | 4.2 - 4.4 |

| Brain | 2.1 - 2.3 |

Data sourced from a fatal poisoning case report. nih.gov

Detection and Characterization in Illicit Powder Materials

In the same fatal poisoning case, the psychoactive compound α-Propylaminopentiophenone was also identified in powder material found with the victim. nih.gov Analysis of the powder using gas chromatography with mass spectrometric detection (GC-MS) confirmed the presence of the substance. nih.gov The total ion current chromatogram indicated that α-Propylaminopentiophenone constituted approximately 90% of the powder's composition. nih.gov

The analysis of seized materials is a critical component of forensic chemistry. cfsre.org A variety of analytical techniques, from traditional color tests to more advanced methods like high-resolution mass spectrometry and nuclear magnetic resonance, are employed to identify synthetic cathinones in different forms such as powders, tablets, and liquids. cfsre.org The combination of multiple analytical techniques is often recommended, especially when dealing with unknown or emerging synthetic cathinones. cfsre.org

Challenges in Identification and Quantification of Novel Cathinones in Forensic Contexts

The rapid emergence of new psychoactive substances, including novel cathinone analogs, presents significant challenges for forensic toxicology laboratories. oup.comtandfonline.comresearchgate.netnih.gov

Absence of Comprehensive Reference Materials for Emerging Analogs

A major hurdle in the forensic analysis of new synthetic cathinones is the limited availability of certified reference materials. tandfonline.comresearchgate.netnih.gov These reference standards are essential for the validation of analytical methods and the accurate identification and quantification of a substance in biological samples. The constant development of new analogs by clandestine laboratories means that forensic scientists are often playing catch-up, as by the time a reference standard for a new compound becomes commercially available, its use may have already declined. oup.com

Adaption and Development of Analytical Methods for New Psychoactive Substances

The ever-changing landscape of NPS necessitates the continuous adaptation and development of analytical methods. tandfonline.comresearchgate.net While gas chromatography-mass spectrometry (GC-MS) is a widely used technique in forensic toxicology, it can have limitations for certain compounds. mdpi.comojp.gov For instance, some synthetic cathinones may degrade at the high temperatures used in GC-MS analysis. bioanalysis-zone.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often preferred for its sensitivity and ability to analyze a wider range of compounds without the need for derivatization. tandfonline.commdpi.com Non-targeted high-resolution mass spectrometry (HRMS) methods are particularly advantageous as they allow for retrospective data analysis, making it possible to identify new compounds in previously analyzed samples once their chemical information becomes available. tandfonline.comresearchgate.netnih.gov

Post-Mortem Redistribution Phenomena and Analytical Considerations for Cathinones

Post-mortem redistribution (PMR) is a phenomenon where drugs can diffuse from areas of high concentration, such as the liver, lungs, and heart, into the blood after death. nih.gov This can lead to an artificial elevation of drug concentrations in central blood samples (e.g., from the heart) compared to peripheral blood samples (e.g., from the femoral vein). nih.gov Therefore, the site of blood collection is a critical consideration in post-mortem toxicology to ensure accurate interpretation of results. nih.govoup.com

Studies on synthetic cathinones have shown that some compounds may exhibit low to moderate post-mortem redistribution. researchgate.net However, significant variability can exist depending on the specific compound and other case-specific factors. researchgate.net For example, one study found that methylone and ethylone (B12757671) appeared to have a greater potential for PMR compared to α-PVP. researchgate.net The instability of some cathinones in biological specimens further complicates the interpretation of post-mortem toxicology results. ojp.govresearchgate.net Careful consideration of these factors is essential for an evidence-based interpretation of drug-related deaths. researchgate.net

Role of α-Propylaminopentiophenone in Global Monitoring and Early Warning Systems for Novel Psychoactive Substances

The emergence and proliferation of novel psychoactive substances (NPS) present a significant challenge to public health and drug policy globally. In response, international and regional bodies have established sophisticated monitoring and early warning systems to detect, assess, and respond to the threats posed by these substances. α-Propylaminopentiophenone, a synthetic cathinone, is one of the many NPS that these systems are designed to identify and track. The role of this specific compound within global monitoring is multifaceted, encompassing its detection in seized materials and biological samples, the forensic analysis of its chemical signature, and the toxicological assessment of its effects, all of which are critical for informing early warning alerts and risk assessments.

Global monitoring of NPS, including α-propylaminopentiophenone, is primarily coordinated by organizations such as the United Nations Office on Drugs and Crime (UNODC) through its Early Warning Advisory (EWA) on NPS, and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in Europe. These systems rely on a network of forensic laboratories, law enforcement agencies, and public health officials to report encounters with new substances. The process begins with the identification of a previously unknown or newly prevalent substance in drug seizures or in biological samples from individuals experiencing adverse health effects.

Forensic laboratories play a pivotal role in this process. When a substance suspected of being an NPS is seized, it undergoes rigorous analytical testing to determine its chemical structure. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to identify the compound definitively. For instance, in the analysis of a powder containing α-propylaminopentiophenone, GC-MS analysis can reveal a characteristic mass spectrum with specific fragmentation ions, allowing for its unambiguous identification when compared to a reference standard.

The data generated from forensic analysis is then compiled and shared with national and international monitoring systems. This information helps to build a picture of the prevalence and distribution of a particular NPS. Seizure data, while not always specific to individual compounds in publicly available reports, is crucial for understanding the scale of the market for substances like synthetic cathinones. For example, the UNODC has noted that synthetic cathinones represent the second largest group of NPS reported in Europe, with numerous unique compounds identified. While specific seizure statistics for α-propylaminopentiophenone are not widely publicized, any detection would be fed into this larger dataset to monitor the evolution of the synthetic cathinone market.

Toxicological data is another critical component of the early warning process. This information often comes from the investigation of non-fatal intoxications and, tragically, from post-mortem examinations. In cases of fatal overdose, toxicologists analyze biological samples to determine the presence and concentration of drugs. A published case report on a fatal poisoning involving α-propylaminopentiophenone provides invaluable insight into its potential for harm. nih.govd-nb.infonih.govsemanticscholar.orgresearchgate.net In this case, high concentrations of the substance were identified in various post-mortem specimens, establishing its role in the fatality. nih.govd-nb.infonih.govsemanticscholar.orgresearchgate.net Such detailed toxicological findings are essential for assessing the public health risk associated with a new substance and can trigger public health alerts.

The following table details the concentrations of α-propylaminopentiophenone found in the post-mortem analysis of a fatal poisoning case. This data is illustrative of the type of detailed toxicological information that is crucial for early warning systems to assess the potential harms of new psychoactive substances.

| Biological Specimen | Concentration of α-Propylaminopentiophenone |

| Blood | 1.8 µg/g |

| Eyeball Fluid | 1.5 µg/g |

| Liver | 3.2 µg/g |

| Kidney | 2.5 µg/g |

| Brain | 2.1 µg/g |

| Data derived from a fatal poisoning case report. |

Once sufficient data on the prevalence, chemical nature, and toxicological risks of an NPS like α-propylaminopentiophenone are gathered, organizations like the EMCDDA can conduct a formal risk assessment. This process evaluates the health and social risks posed by the substance and can lead to recommendations for control measures across member states. While a specific risk assessment for α-propylaminopentiophenone has not been as widely publicized as for other cathinones like α-PVP, the framework for such an assessment is well-established. europa.eueuropa.euunodc.orgdrugsandalcohol.ie

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying alpha-Propylaminopentiophenone in biological matrices?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for high sensitivity and specificity. Validate methods according to ICH guidelines, including parameters like linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (>80%). Cross-validate results with gas chromatography (GC-MS) to confirm structural integrity, especially given the compound’s thermal stability .

Q. How can researchers design a reproducible synthesis protocol for this compound?

- Methodological Answer : Follow a stepwise approach:

- Step 1 : Optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE) to minimize byproducts.

- Step 2 : Characterize intermediates via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

- Step 3 : Validate purity (>98%) using differential scanning calorimetry (DSC) and elemental analysis.

Document all parameters in alignment with the Beilstein Journal’s experimental reproducibility standards .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported neurotoxicological data for this compound?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., dose ranges, animal models). Perform meta-analyses to assess effect sizes across studies. For conflicting in vitro vs. in vivo results, design follow-up experiments with human-derived neuronal cell lines and control for metabolic interference using CYP450 inhibitors .

Q. What frameworks are optimal for studying this compound’s mechanism of action in dopamine pathways?

- Methodological Answer : Apply the PICOT framework :

- P opulation: Rodent models with dopamine transporter (DAT) knockouts.

- I ntervention: Acute vs. chronic dosing regimens.

- C omparison: Baseline DAT activity vs. post-treatment.

- O utcome: Quantify extracellular dopamine via microdialysis.

- T ime: 0–72 hours post-administration.

Use multivariate regression to isolate confounding factors (e.g., circadian rhythms) .

Q. How can researchers ensure ethical rigor in human metabolite studies of this compound?

- Methodological Answer :

- Informed Consent : Disclose risks of residual metabolite detection in biological fluids and implications for employment/legal contexts. Use templates from biomedical ethics committees .

- Data Anonymization : Implement double-blind coding for participant identifiers.

- IRB Compliance : Submit protocols for review, emphasizing adherence to the Declaration of Helsinki’s provisions on novel psychoactive substances .

Methodological Frameworks for Data Interpretation

Q. What statistical approaches address variability in this compound pharmacokinetic studies?

- Methodological Answer :

- For small cohorts (n < 30) : Use non-parametric tests (e.g., Mann-Whitney U) to compare AUC and Cmax.

- For longitudinal data : Apply mixed-effects models to account for inter-individual variability.

- Power Analysis : Calculate sample sizes using G*Power (α = 0.05, β = 0.2) to ensure detectability of ≥20% effect sizes .

Q. How to validate computational models predicting this compound-protein binding?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding affinities using AMBER or GROMACS.

- Experimental Validation : Compare predictions with surface plasmon resonance (SPR) data.

- Bias Mitigation : Use leave-one-out cross-validation (LOOCV) to assess model generalizability .

Data Presentation and Peer Review

Q. What are the criteria for publishing this compound research in high-impact journals?

- Methodological Answer :

- Transparency : Share raw spectra, chromatograms, and statistical scripts as supplementary material.

- Discussion Depth : Contrast findings with prior work on structurally analogous compounds (e.g., pentylone).

- Limitations Section : Explicitly address sampling biases or methodological constraints (e.g., in vitro-to-in vivo extrapolation uncertainties) .

Tables for Reference

| Parameter | Recommended Method | Validation Criteria |

|---|---|---|

| Purity Assessment | HPLC-UV (220 nm) | ≥98% peak homogeneity |

| Structural Confirmation | <sup>13</sup>C NMR, HRMS | Δ ppm < 0.5 vs. reference |

| Metabolic Stability | Liver microsomal assay | t1/2 > 30 minutes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.